![molecular formula C9H11N5 B2825625 1-(2,6-Dimethylphenyl)tetrazol-5-amine CAS No. 127866-81-3](/img/structure/B2825625.png)
1-(2,6-Dimethylphenyl)tetrazol-5-amine
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Overview
Description
1-(2,6-Dimethylphenyl)tetrazol-5-amine is a chemical compound with the molecular formula C9H11N5 . It is also known as 1H-Tetrazol-5-amine, 1-(2,6-dimethylphenyl)- . The compound is a hydrochloride with a molecular weight of 253.73 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction .Molecular Structure Analysis
The molecular structure of 1-(2,6-Dimethylphenyl)tetrazol-5-amine can be represented by the InChI code: 1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tetrazoles are known to undergo a variety of chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
1-(2,6-Dimethylphenyl)tetrazol-5-amine is a powder that is stored at room temperature .Scientific Research Applications
- Bioisosteric Replacement : Tetrazoles, including 1-(2,6-Dimethylphenyl)tetrazol-5-amine, serve as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. Researchers explore their potential as replacements for carboxylic acid functional groups in drug molecules .
- Anticancer Agents : Tetrazole derivatives exhibit promising anticancer activity. Scientists investigate their potential as novel chemotherapeutic agents .
- Energetic Materials : The compound’s structure suggests potential as an energetic material. Theoretical studies on its properties, along with other tetrazoles, contribute to understanding their behavior in explosives and propellants .
- Click Chemistry : Tetrazoles participate in click reactions, which are valuable for materials synthesis. Researchers use them to create functional polymers, dendrimers, and other advanced materials .
- Ligand Design : Tetrazoles can act as ligands in coordination complexes. Their unique electronic properties make them interesting candidates for metal coordination studies .
- Click Reactions : 1-(2,6-Dimethylphenyl)tetrazol-5-amine is employed in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. These reactions allow efficient and selective bond formation in organic synthesis .
- Theoretical Studies : Density functional theory (DFT) calculations provide insights into the electronic structure, stability, and reactivity of tetrazoles. Researchers explore their properties and predict behavior in various environments .
- Eco-Friendly Synthesis : Tetrazole derivatives can be synthesized using eco-friendly approaches, such as water as a solvent, moderate conditions, and easy extractions. These methods align with green chemistry principles .
Medicinal Chemistry and Drug Development
Materials Science
Coordination Chemistry
Organic Synthesis
Computational Chemistry
Green Chemistry
Safety and Hazards
Future Directions
Tetrazoles have a wide range of applications in pharmaceuticals, agriculture, photography, and as components of explosives . They exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . Therefore, the future directions of 1-(2,6-Dimethylphenyl)tetrazol-5-amine could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-4-3-5-7(2)8(6)14-9(10)11-12-13-14/h3-5H,1-2H3,(H2,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKRUMMXLOLWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)tetrazol-5-amine |
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